Product packaging for 7-Chloro-6-fluoro-isoquinoline 2-oxide(Cat. No.:CAS No. 923021-48-1)

7-Chloro-6-fluoro-isoquinoline 2-oxide

Cat. No.: B8606601
CAS No.: 923021-48-1
M. Wt: 197.59 g/mol
InChI Key: OQMBJKGORSBEHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-6-fluoro-isoquinoline 2-oxide (CAS 923021-48-1) is a versatile isoquinoline-based building block of high interest in modern medicinal chemistry and drug discovery research. Isoquinoline scaffolds are recognized as privileged structures in medicinal chemistry due to their wide range of pharmacological activities, serving as inextricable templates for the development of novel bioactive molecules . The structural motif of this compound, featuring chloro and fluoro substituents along with an N-oxide group, makes it a valuable intermediate for synthetic elaboration. Researchers can utilize this scaffold in various synthetic methodologies, including transition metal-mediated cascade reactions, nucleophilic and electrophilic substitutions, and other reactions that functionalize the core at the C-1, C-3, and C-4 carbon atoms or the N-2 atom . The presence of halogen atoms facilitates further cross-coupling reactions, while the N-oxide group can alter the electronic properties of the ring system and serve as a directing group for C-H functionalization or as a handle for introducing additional complexity. Although the specific biological profile of this exact compound may not be fully characterized, isoquinoline derivatives, in general, have been reported to exhibit a broad spectrum of pharmacological activities including anticancer, antioxidant, anti-inflammatory, antimicrobial, and enzyme inhibitory actions . This makes this compound a compelling starting point for constructing targeted libraries in hit-to-lead optimization campaigns. This product is intended for research purposes as a chemical reference standard or synthetic intermediate in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5ClFNO B8606601 7-Chloro-6-fluoro-isoquinoline 2-oxide CAS No. 923021-48-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

923021-48-1

Molecular Formula

C9H5ClFNO

Molecular Weight

197.59 g/mol

IUPAC Name

7-chloro-6-fluoro-2-oxidoisoquinolin-2-ium

InChI

InChI=1S/C9H5ClFNO/c10-8-3-7-5-12(13)2-1-6(7)4-9(8)11/h1-5H

InChI Key

OQMBJKGORSBEHX-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=CC2=CC(=C(C=C21)F)Cl)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 7-Chloro-6-fluoro-isoquinoline 2-oxide

Although a direct, published synthesis for this compound is not prominent, a plausible and scientifically sound synthetic route can be constructed based on established methodologies for creating substituted isoquinolines, followed by N-oxidation. This hypothetical route would involve the initial synthesis of the parent heterocycle, 7-chloro-6-fluoro-isoquinoline, which would then be oxidized.

Step-by-Step Reaction Sequences and Key Precursors

A logical approach to synthesizing the precursor, 7-chloro-6-fluoro-isoquinoline, would be through classical isoquinoline (B145761) synthesis reactions such as the Bischler-Napieralski or Pomeranz-Fritsch reactions. wikipedia.orgorganicreactions.orgwikipedia.org These methods are foundational in heterocyclic chemistry for constructing the isoquinoline ring system from appropriately substituted precursors.

Proposed Synthetic Pathway via Bischler-Napieralski Reaction:

Preparation of the Precursor Amide: The synthesis would commence with a substituted phenethylamine, specifically 2-(3-chloro-4-fluorophenyl)ethan-1-amine. This key precursor would then be acylated, for instance, with acetyl chloride or acetic anhydride, to yield the corresponding N-acetyl-2-(3-chloro-4-fluorophenyl)ethan-1-amine.

Cyclization: The resulting amide would undergo an intramolecular cyclization reaction, which is the core of the Bischler-Napieralski reaction. wikipedia.org This step is typically promoted by a dehydrating agent and a Lewis acid, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.orgorganic-chemistry.org The cyclization would lead to the formation of 7-chloro-6-fluoro-3,4-dihydroisoquinoline.

Aromatization: The dihydroisoquinoline intermediate is then aromatized to form 7-chloro-6-fluoro-isoquinoline. This can often be achieved by dehydrogenation, for example, using a catalyst like palladium on carbon (Pd/C) at elevated temperatures.

N-Oxidation: The final step is the oxidation of the nitrogen atom in the isoquinoline ring to form the target compound, this compound. This is a common transformation and can be achieved using various oxidizing agents.

Key Precursors:

PrecursorStructureRole
2-(3-chloro-4-fluorophenyl)ethan-1-amineStarting material for the isoquinoline core
N-acetyl-2-(3-chloro-4-fluorophenyl)ethan-1-amineIntermediate for Bischler-Napieralski cyclization
7-chloro-6-fluoro-3,4-dihydroisoquinolineCyclized intermediate before aromatization
7-chloro-6-fluoro-isoquinolineDirect precursor for N-oxidation

Considerations for Reaction Conditions and Yield Optimization

The efficiency of the proposed synthetic route is contingent on the careful optimization of reaction conditions at each step.

For the Bischler-Napieralski cyclization , the choice of the condensing agent is crucial. While phosphorus oxychloride is widely used, for less reactive substrates, stronger agents like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ might be necessary. organic-chemistry.orgjk-sci.com The reaction temperature is also a critical parameter, typically ranging from room temperature to 100°C. wikipedia.org

In the aromatization step , the choice of catalyst and reaction conditions for the dehydrogenation of the dihydroisoquinoline intermediate will influence the yield. Palladium on carbon is a common and effective catalyst for this transformation.

Finally, for the N-oxidation step , common reagents include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂). mdpi.commasterorganicchemistry.com The choice of solvent and temperature can affect the reaction rate and the potential for side reactions. The use of m-CPBA often provides clean and high-yielding oxidations of heterocyclic amines. masterorganicchemistry.comorganic-chemistry.org

Reaction StepReagents and ConditionsPotential for Optimization
Amide FormationAcetyl chloride, triethylamine, dichloromethane (B109758), 0°C to room temperatureStoichiometry of reagents, reaction time
Cyclization (Bischler-Napieralski)POCl₃ or PPA, refluxChoice of condensing agent, temperature, solvent
AromatizationPd/C, high-boiling solvent, heatCatalyst loading, temperature, reaction time
N-Oxidationm-CPBA, dichloromethane, 0°C to room temperatureChoice of oxidizing agent, solvent, temperature

General Strategies for Isoquinoline N-Oxide Synthesis

The synthesis of isoquinoline N-oxides can be broadly categorized into two main strategies: the direct oxidation of a pre-formed isoquinoline ring and the construction of the N-oxide as part of the ring-forming process.

Oxidation of Isoquinoline Precursors to N-Oxides

The most direct method for the synthesis of isoquinoline N-oxides is the oxidation of the corresponding isoquinoline. This approach is widely used due to its simplicity and the commercial availability of many isoquinoline precursors.

Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide, often in the presence of a carboxylic acid like acetic acid. mdpi.commasterorganicchemistry.com The reaction is typically carried out in a suitable solvent, such as dichloromethane or chloroform, at or below room temperature. The lone pair of electrons on the nitrogen atom attacks the electrophilic oxygen of the oxidizing agent, leading to the formation of the N-oxide. masterorganicchemistry.com

Oxidizing AgentTypical ConditionsAdvantages
m-CPBADichloromethane, 0°C to rtHigh efficiency, clean reaction
Hydrogen Peroxide/Acetic AcidAcetic acid, heatInexpensive reagents

Cyclization and Annulation Methodologies for Isoquinoline N-Oxide Construction

Alternative strategies involve the formation of the isoquinoline N-oxide ring system from acyclic precursors. These methods can be advantageous when the desired substitution pattern on the isoquinoline ring is not easily accessible through direct functionalization.

One notable method is the intramolecular oxidative cyclization of ketoximes with alkenes. acs.org This reaction often utilizes a hypervalent iodine reagent, such as phenyliodine bis(trifluoroacetate) (PIFA), as an oxidant. acs.org This approach allows for the construction of polysubstituted isoquinoline N-oxides.

Another powerful strategy involves the rhodium(III)-catalyzed oxidative annulation of aryl oximes with tertiary propargyl alcohols, which provides a regioselective synthesis of various functionalized isoquinoline N-oxides under mild conditions.

Regioselective Functionalization of Isoquinoline N-Oxide Frameworks

The isoquinoline N-oxide framework is activated towards certain chemical transformations, and the presence of the N-oxide group, along with the chloro and fluoro substituents, directs the regioselectivity of further functionalization. The N-oxide group generally activates the C2 and C4 positions for nucleophilic attack.

For electrophilic aromatic substitution, the N-oxide group is deactivating and directs incoming electrophiles to the C5 and C8 positions of the benzo ring. However, the existing electron-withdrawing chloro and fluoro substituents at positions 7 and 6, respectively, would further deactivate the ring towards electrophilic attack.

A common reaction of heterocyclic N-oxides is deoxygenative functionalization. For instance, treatment of quinoline (B57606) and isoquinoline N-oxides with reagents like phosphorus oxychloride can lead to regioselective chlorination, typically at the C2 position for quinoline N-oxides and the C1 position for isoquinoline N-oxides. researchgate.net

Transition metal-catalyzed C-H activation has also emerged as a powerful tool for the regioselective functionalization of quinoline and isoquinoline N-oxides. durham.ac.uk The N-oxide can act as a directing group, facilitating functionalization at specific positions, such as the C8 position in quinoline N-oxides.

C-H Activation Approaches Utilizing the N-Oxide as a Directing Group

The N-oxide moiety in quinoline and isoquinoline systems can function as a weakly-coordinating directing group, enabling the regioselective functionalization of otherwise unreactive C–H bonds. rsc.org This strategy has become a powerful tool for the step-economical preparation of complex molecules. rsc.org Transition-metal catalysts, particularly rhodium and palladium, are frequently employed to facilitate these transformations. bohrium.comacs.org

In quinoline N-oxides, the N-oxide group has been shown to direct the C-H activation at the remote C8 position. acs.orgrsc.org Rhodium(III) catalysts, for instance, have been used for the C-8 selective direct alkylation and alkynylation of quinoline N-oxides under mild conditions, demonstrating excellent regioselectivity and functional group tolerance. acs.org A plausible mechanism involves the coordination of the metal catalyst to the N-oxide, forming a cyclometalated intermediate that facilitates the cleavage of a specific C-H bond. nih.govacs.org This intermediate then reacts with a coupling partner, such as an alkyne or alkene, leading to the formation of a new C-C bond. acs.org

While much of the research has focused on C8 functionalization of quinoline N-oxides, the principle of N-oxide directed C-H activation is applicable to the isoquinoline scaffold as well. researchgate.net For a molecule like this compound, this approach could theoretically enable functionalization at positions on the carbocyclic ring, guided by the spatial orientation dictated by the N-oxide group. The reaction proceeds through a cascade involving C-H bond activation, insertion of the coupling partner (e.g., an alkyne), and subsequent intramolecular oxygen atom transfer from the N-oxide group. acs.org

Table 1: Examples of N-Oxide Directed C-H Activation in Quinoline/Isoquinoline Systems

Catalyst System Substrate Type Position Functionalized Reaction Type Ref.
[Cp*Rh(III)] Quinoline N-Oxides C8 Coupling with diarylalkynes acs.org
[Rh(III)] Quinoline N-Oxides C8 Alkylation and Alkynylation acs.org
Pd(OAc)₂ Isoquinoline N-Oxides C1 Alkenylation (Heck-type) acs.org
Rh(III) Aryl Oximes ortho C-H Annulation to Isoquinoline N-Oxides researchgate.netresearchgate.net

Transition Metal-Catalyzed (e.g., Palladium, Rhodium, Copper) Transformations

Transition metals are pivotal in catalyzing a wide array of transformations on the isoquinoline N-oxide core. researchgate.netnih.govfrontiersin.org Palladium, rhodium, and copper complexes are particularly effective in forging new carbon-carbon and carbon-heteroatom bonds. bohrium.comresearchgate.netresearchgate.net

Palladium-catalyzed reactions are prominent for the functionalization of isoquinoline N-oxides. A notable example is the direct cross-coupling of isoquinoline N-oxides with olefins (Heck-type reaction), which occurs selectively at the C1 position. acs.org This process can be achieved without an external oxidant, as the N-oxide group itself serves as an internal oxidant in the catalytic cycle. acs.orgdocumentsdelivered.comresearchgate.net The reaction is believed to proceed via a direct C-H bond activation of the isoquinoline N-oxide with a Pd(II) catalyst. acs.org

Rhodium-catalyzed reactions have also proven highly effective. Rh(III)-catalyzed C-H activation and annulation of aryl oximes with alkynes or propargyl alcohols provides an efficient and regioselective route to various functionalized isoquinoline N-oxides. researchgate.netresearchgate.netnih.gov These methods are valued for their use of readily available starting materials and tolerance of a wide range of functional groups. researchgate.net Hydrazones have also been employed as oxidizing directing groups in Rh(III)-catalyzed syntheses of isoquinolines from internal alkynes, involving C-H activation and N-N bond cleavage. acs.org

Copper-catalyzed transformations offer another avenue for modification. For example, copper(II)-catalyzed C(sp³)–H functionalization and annulation between 2-bromoaryl oximes and active methylene (B1212753) compounds can furnish various isoquinoline N-oxides. researchgate.net Copper catalysts have also been utilized for the C2-carbamoylation of quinoline N-oxides. nih.gov

For this compound, these catalytic systems provide a toolkit for introducing a diverse array of substituents, primarily at the C1 position, or for constructing the core structure itself.

Nucleophilic Additions and Substitutions on the Isoquinoline N-Oxide Core

The isoquinoline ring is inherently electron-deficient, particularly at the C1 position, making it susceptible to nucleophilic attack. youtube.comquora.comshahucollegelatur.org.in The presence of the N-oxide group further enhances this electrophilicity. Nucleophilic substitution reactions on halogenated isoquinolines typically occur at the C1 position. iust.ac.irquimicaorganica.org

Hard nucleophiles, such as organolithium reagents or Grignard reagents, readily add to the C1 position of the isoquinoline nucleus. shahucollegelatur.org.inquimicaorganica.org The initial addition product is a dihydroisoquinoline derivative, which can then be oxidized to re-aromatize the ring and yield the C1-substituted isoquinoline. quimicaorganica.org The stability of the intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom, is crucial for this reactivity. quora.comquimicaorganica.org

In the case of this compound, nucleophilic attack would be strongly favored at the C1 position. shahucollegelatur.org.inquimicaorganica.org The electron-withdrawing effects of the chlorine and fluorine atoms on the carbocyclic ring would further activate the entire ring system towards nucleophilic attack, although their primary influence is electronic rather than directing for attacks on the heterocyclic ring.

Cascade Reactions and Multi-Component Transformations

Cascade reactions, which involve two or more bond-forming transformations in a single synthetic operation, offer an efficient pathway to complex molecular architectures from simple precursors. Isoquinoline N-oxides are suitable substrates for such processes. researchgate.net

For instance, Rh(III)-catalyzed C-H activation/annulation cascades of aryl oximes with propargyl alcohols have been developed to synthesize isoquinoline N-oxides. researchgate.netresearchgate.net These reactions proceed through a sequence of events including C-H activation, cyclization, and elimination or rearrangement to afford the final product in a single pot. Similarly, metal-free cascade reactions of diynes with isoquinoline N-oxides can lead to the formation of multiple new bonds (C=O, C=C, and C-N). documentsdelivered.com

Multi-component reactions involving isoquinoline N-oxides also provide rapid access to diverse heterocyclic structures. These strategies are highly atom-economical and allow for the construction of molecular complexity in a convergent manner.

Strategies for the Introduction and Modulation of Halogen Substituents in Isoquinoline Systems

The specific placement of halogen atoms on the isoquinoline core is critical for modulating the compound's physicochemical and biological properties. researchgate.netresearchgate.net The 6-fluoro and 7-chloro substitution pattern in the target molecule requires regioselective halogenation strategies.

Methods for Site-Specific Chloro and Fluoro Introduction

Achieving site-specific halogenation on an aromatic core like isoquinoline can be challenging and often depends on the electronic nature of the existing ring system and any substituents present. acs.org

Site-Specific Fluorination: Direct C-H fluorination of heteroarenes is a desirable but challenging transformation. chinesechemsoc.orgnih.gov One modern approach involves visible-light-induced C-H fluorination using N-fluorobenzenesulfonimide (NFSI) as the fluorine source. chinesechemsoc.org This metal-free method has shown success in the C1 fluorination of various isoquinolines. chinesechemsoc.org For substitution on the carbocyclic ring, fluorinated isoquinolines are more commonly assembled from pre-fluorinated building blocks. researchgate.net

Site-Specific Chlorination: The introduction of chlorine can be achieved through various methods. Electrophilic chlorination of isoquinoline typically results in substitution at the C5 and C8 positions. acs.org For regioselective chlorination at other positions, directed methods or synthesis from chlorinated precursors are necessary. A novel method for the regioselective C2-chlorination of heterocyclic N-oxides utilizes a PPh₃/Cl₃CCN system. researchgate.net Fungal flavin-dependent halogenases have also been explored for the specific chlorination of hydroxyisoquinolines at the position ortho to the hydroxyl group. nih.gov

For the synthesis of this compound, a likely strategy would involve a multi-step synthesis starting from a precursor that already contains the desired 3-chloro-4-fluoroaniline (B193440) or a related benzenoid pattern, which is then used to construct the isoquinoline ring system.

Impact of Halogen Substituents on Subsequent Synthetic Manipulations

The chloro and fluoro substituents at the C7 and C6 positions, respectively, have a profound impact on the reactivity of the isoquinoline N-oxide ring.

Electronic Effects: Both fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect deactivates the carbocyclic ring towards electrophilic aromatic substitution. Conversely, they possess a lone pair of electrons that can be donated via the resonance effect (+M), which is generally weaker for halogens than their inductive pull. This interplay of electronic effects influences the reactivity of all positions on the ring. nih.gov

Role in Cross-Coupling: The chlorine atom at the C7 position can serve as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of various aryl, vinyl, or alkynyl groups at this position, providing a powerful tool for late-stage diversification. The C-F bond is significantly stronger and generally less reactive in such cross-coupling reactions, often remaining intact under conditions that activate a C-Cl bond. rsc.org

The strategic placement of these halogens thus provides a dual function: modulating the electronic properties of the molecule and offering a site for further synthetic elaboration. acs.org

Chemical Reactivity and Mechanistic Investigations

Inherent Reactivity Patterns of 7-Chloro-6-fluoro-isoquinoline 2-oxide

The presence of the N-oxide moiety introduces a dipolar character to the molecule, with a partial negative charge on the oxygen atom and a partial positive charge on the nitrogen. This electronic arrangement, combined with the electron-withdrawing effects of the chlorine and fluorine atoms, governs its susceptibility to various chemical transformations.

The isoquinoline (B145761) N-oxide scaffold exhibits a dual reactivity. The oxygen atom of the N-oxide group is a nucleophilic center and can react with electrophiles. Conversely, the N-oxide group deactivates the heterocyclic ring towards electrophilic aromatic substitution while activating it for nucleophilic attack, particularly at the C1 position. uop.edu.pkyoutube.com

In the case of this compound, the electron-withdrawing chloro and fluoro groups on the benzo ring further reduce the ring's electron density. This enhances the electrophilicity of the C1 position, making it a prime target for nucleophiles. A common reaction involves the nucleophilic attack of a triazolyl anion at the C2-position of a quinoline (B57606) N-oxide or the C1-position of isoquinoline N-oxide, leading to heteroarylation. beilstein-journals.org This process initiates with the attack of the N-oxide on an activated N-sulfonyl-1,2,3-triazole, which generates a free triazolyl anion that subsequently attacks the electron-deficient C1 position. beilstein-journals.org

Isoquinoline N-oxides are versatile reagents in oxidation and reduction reactions. The N-oxide functional group can be readily reduced to the corresponding isoquinoline. This deoxygenation is a key step in multi-step syntheses. thieme-connect.de For instance, isoquinoline N-oxides generated in situ from 2-alkynylbenzaldoxime can be deoxygenated using carbon disulfide (CS2) under mild conditions. thieme-connect.de

Conversely, the N-oxide can function as an internal oxidant in various catalytic cycles, particularly in palladium-catalyzed C-H activation reactions. acs.org In these processes, after the desired C-C bond formation, the reduced Pd(0) species is re-oxidized to the active Pd(II) state by the N-oxide group, which is itself reduced to the parent isoquinoline. acs.org This obviates the need for an external oxidant. Pyridine-N-oxide has also been utilized as an oxidant for the rearomatization of tetrahydroisoquinolines to furnish functionalized isoquinolines. nih.govacs.org

Detailed Mechanistic Elucidation of Reactions Involving Isoquinoline N-Oxides

The unique electronic properties of isoquinoline N-oxides have enabled their use in a variety of complex organic transformations. Mechanistic studies, often supported by computational analysis, have provided deep insights into the pathways governing these reactions.

Isoquinoline N-oxides can act as 1,3-dipoles and participate in cycloaddition reactions. A notable example is the base-controlled [3+3] cycloaddition with azaoxyallyl cations, which are generated in situ from α-halohydroxamates. researchgate.net This reaction serves as a key step in the synthesis of 1,11b-dihydro- researchgate.netresearchgate.netresearchgate.netoxadiazino[3,2-a]isoquinolin-2(3H)-ones. researchgate.net

Another mechanistically significant reaction is the [3+2] dipolar cycloaddition. In the deoxygenation of isoquinoline N-oxides with carbon disulfide, the proposed mechanism involves an initial [3+2] cycloaddition between the N-oxide (the 1,3-dipole) and CS2. thieme-connect.de This forms a transient intermediate that subsequently undergoes homolytic cleavage of the N–O and C–S bonds to yield the isoquinoline, along with carbonyl sulfide (B99878) (COS) and sulfur as byproducts. thieme-connect.de The radical nature of this pathway was confirmed by experiments using the radical scavenger TEMPO, which inhibited the reaction. thieme-connect.de

The N-oxide group is a powerful directing group for transition metal-catalyzed C-H functionalization, enabling the selective formation of C-C and C-N bonds at positions that are otherwise difficult to access. Palladium and rhodium are the most commonly employed catalysts for these transformations. researchgate.netbohrium.comthieme-connect.comnih.govacs.org

Palladium-Catalyzed Reactions: The mechanism for Pd-catalyzed C-H functionalization of quinoline and isoquinoline N-oxides typically begins with the coordination of the N-oxide's oxygen atom to the Pd(II) catalyst. acs.orgthieme-connect.comnih.gov This is followed by a C-H activation step, which often proceeds via a concerted metalation-deprotonation (CMD) pathway to form a five-membered palladacycle intermediate. thieme-connect.comnih.gov This cyclometalated species then reacts with a coupling partner, such as an alkene or alkyne. acs.orgbohrium.com For alkenylation, the reaction proceeds through coordination and syn-insertion of the olefin, followed by β-hydride elimination to form the alkenylated product and a palladium hydride species. acs.org The cycle is completed by the N-oxide group oxidizing the resulting Pd(0) back to Pd(II). acs.org

Rhodium-Catalyzed Reactions: Rhodium(III) catalysts are also highly effective for the C-H functionalization of isoquinoline N-oxides. researchgate.netnih.govacs.orgnih.gov The catalytic cycle is believed to be similar to that of palladium, involving the formation of a five-membered rhodacycle intermediate through a CMD mechanism. nih.gov Kinetic isotope effect (KIE) studies have shown that the C-H bond cleavage is often the rate-limiting step in these reactions. nih.gov The resulting rhodacycle can then react with various partners, such as diazo compounds or alkynes, via migratory insertion to form a larger ring intermediate, which then undergoes protodemetalation to release the functionalized product and regenerate the active catalyst. nih.govnih.gov

Table 1: Examples of Transition Metal-Catalyzed C-H Functionalization of Quinoline/Isoquinoline N-Oxides

The regioselectivity of C-H functionalization (e.g., C2 vs. C8 in quinoline N-oxides) is a subject of intensive mechanistic investigation. acs.org DFT computational studies have been instrumental in elucidating the factors that control this selectivity. For palladium-catalyzed C8 arylation, studies have shown that the reaction in acetic acid proceeds through a transition state where the electrophilic Pd2+ center preferentially activates the more nucleophilic C8–H bond. acs.org The solvent plays a critical role; switching to solvents like DMF can reverse the selectivity to favor the C2 position. acs.org

The key intermediates in these catalytic cycles are the five-membered cyclometalated species, such as palladacycles and rhodacycles. thieme-connect.comnih.gov In Rh-catalyzed alkylation with diazo compounds, a proposed mechanism involves the initial formation of a rhodacycle, which then coordinates to the diazo species. nih.gov This is followed by the elimination of N₂ to produce a metal carbenoid species, which undergoes migratory insertion to form a six-membered rhodacycle before protodemetalation yields the final product. nih.gov

In other reactions, such as the hypervalent iodine-mediated oxidative cyclization of ketoximes to form isoquinoline N-oxides, both ionic and radical pathways have been considered. nih.govacs.org Preliminary mechanistic and computational studies suggest that an ionic pathway, involving a cationic intermediate, is the primary mechanism. nih.govacs.org

Influence of Chloro and Fluoro Substituents on the Reaction Selectivity and Kinetic Profiles of the Isoquinoline 2-oxide Moiety

The chemical behavior of the this compound molecule is significantly modulated by the presence of the chloro and fluoro substituents on the carbocyclic ring. These halogen atoms exert potent electronic effects that influence the electron density distribution across the entire isoquinoline framework, thereby altering reaction selectivity and kinetic profiles compared to the unsubstituted parent compound.

Both fluorine and chlorine are highly electronegative atoms, resulting in a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density of the aromatic system, making the molecule more susceptible to nucleophilic attack and less reactive towards electrophilic substitution. While halogens also possess an electron-donating resonance effect (+M) due to their lone pairs, the inductive effect is dominant in influencing reactivity.

The chlorine atom at the C7 position contributes a similar, albeit weaker, electron-withdrawing inductive effect. The cumulative effect of both halogens is a significant depletion of electron density in the benzene (B151609) portion of the molecule, which is transmitted to the pyridine (B92270) ring. This electronic deficit enhances the electrophilicity of positions susceptible to nucleophilic attack, primarily the C1 position. Therefore, the presence of both 6-fluoro and 7-chloro groups is anticipated to substantially increase the rate of nucleophilic substitution reactions at C1 compared to unsubstituted isoquinoline 2-oxide.

The following table provides a qualitative comparison of the expected kinetic profiles for a representative nucleophilic substitution reaction at the C1 position for various substituted isoquinoline 2-oxides.

CompoundSubstituentsExpected Relative Rate of Nucleophilic Substitution at C1Rationale
Isoquinoline 2-oxideNone1 (Baseline)Baseline reactivity of the N-oxide activated system.
7-Chloro-isoquinoline 2-oxide7-Cl> 1The -I effect of chlorine deactivates the ring but stabilizes the anionic intermediate, accelerating the reaction.
6-Fluoro-isoquinoline 2-oxide6-F>> 1The stronger -I effect of fluorine provides greater stabilization to the intermediate, leading to a faster reaction rate compared to the chloro derivative. stackexchange.com
This compound6-F, 7-Cl>>> 1The combined, potent inductive effects of both fluorine and chlorine provide maximum stabilization for the nucleophilic attack intermediate, leading to the highest reaction rate.

Role of the N-Oxide Group in Directing Chemical Transformations

The N-oxide functional group is the primary determinant of the reactivity and regioselectivity of the isoquinoline system. Its electronic nature is dual; it exhibits a strong electron-withdrawing inductive effect (-I) due to the N+-O- dipole, while also being capable of a powerful electron-donating resonance effect (+M) from the oxygen lone pairs. This duality allows it to direct both nucleophilic and electrophilic reagents to specific positions on the heterocyclic ring.

Directing Nucleophilic Attack: The most profound influence of the N-oxide group is the activation of the pyridine ring toward nucleophilic attack. Resonance delocalization of the N+-O- bond places partial positive charges on carbons 1 and 3, making them highly electrophilic. In the isoquinoline N-oxide system, the C1 position is overwhelmingly favored for nucleophilic addition and substitution. quimicaorganica.orgiust.ac.ir This activation enables a wide range of transformations that are difficult or impossible to achieve with the parent isoquinoline. For instance, treatment with reagents like phosphorus oxychloride (POCl3) or tosyl chloride (TsCl) in the presence of a halide source readily introduces a chlorine atom at the C1 position. researchgate.netresearchgate.net Similarly, organometallic reagents such as Grignard or organolithium compounds add preferentially to C1. iust.ac.ir This reactivity provides a reliable method for C1-functionalization. beilstein-journals.org

Facilitating C-H Activation: The electron-withdrawing nature of the N-oxide group increases the acidity of the proton at the C1 position. This allows for regioselective deprotonation by a strong base, such as an organolithium reagent, to form a C1-lithiated species. This nucleophilic intermediate can then react with various electrophiles, providing another powerful route to C1-substituted isoquinolines. clockss.org The N-oxide thus serves as a directing group for C-H functionalization.

The directing effects of the N-oxide group on the isoquinoline ring are summarized in the table below.

PositionEffect of N-Oxide GroupFavored Reagent TypeCommon Transformations
C1 Strongly activated (electrophilic)NucleophilesHalogenation (e.g., with POCl3), Cyanation, Addition of Grignard/Organolithium reagents, Heteroarylation. researchgate.netbeilstein-journals.org
C1-H AcidifiedStrong Bases (for deprotonation)Lithiation followed by reaction with electrophiles. clockss.org
C3 Moderately activated (electrophilic)NucleophilesGenerally less reactive than C1; attack is rare.
C4 Activated (nucleophilic)ElectrophilesNitration, Halogenation (under specific conditions). quimicaorganica.org
C5, C8 DeactivatedElectrophilesReactions are slower than in parent isoquinoline. quimicaorganica.org

Computational Chemistry and Theoretical Studies

Electronic Structure Analysis of 7-Chloro-6-fluoro-isoquinoline 2-oxide

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Through computational analysis, a detailed picture of the electron distribution and molecular orbitals of this compound can be obtained.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and electronic properties of organic molecules. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), would be used to determine the optimized molecular structure, bond lengths, and bond angles. researchgate.netnih.gov These calculations provide a three-dimensional representation of the molecule in its lowest energy state.

Furthermore, DFT is used to calculate key electronic properties that govern the molecule's reactivity and spectroscopic behavior. These properties include ionization potential, electron affinity, and global reactivity descriptors like chemical hardness and softness. The presence of electronegative halogen atoms (chlorine and fluorine) and the N-oxide group significantly influences these properties by modulating the electron density across the isoquinoline (B145761) ring system. researchgate.net

Table 1: Calculated Electronic Properties of this compound (Illustrative)

Property Calculated Value
Total Energy -1234.56 Hartree
Dipole Moment 4.5 Debye
Ionization Potential 8.2 eV
Electron Affinity 1.5 eV
Chemical Hardness 3.35 eV

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar halogenated N-heterocyclic compounds.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.govscirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. nih.gov For this compound, the HOMO is expected to be localized primarily on the isoquinoline ring, while the LUMO may have significant contributions from the N-oxide group and the halogen-substituted benzene (B151609) ring.

The charge distribution within the molecule can be visualized using molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. In this compound, the electronegative oxygen of the N-oxide group and the halogen atoms will create regions of negative potential, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential would suggest areas prone to nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies of this compound (Illustrative)

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -2.0

Note: The values in this table are illustrative and based on typical results for similar aromatic N-oxides.

Computational Elucidation of Reaction Mechanisms

Computational methods are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the identification of transition states and intermediates.

For this compound, computational studies can be employed to investigate various chemical transformations, such as nucleophilic or electrophilic substitution reactions. By calculating the energies of reactants, products, intermediates, and transition states, the most favorable reaction pathway can be determined. nih.gov The activation energy, or energy barrier, for each step provides insight into the reaction kinetics. For instance, in a reaction involving the displacement of a halogen atom, computational analysis could predict whether the chlorine or fluorine is more likely to be substituted and under what conditions.

Reactions are typically carried out in a solvent, which can significantly influence their outcome. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the reactivity of this compound. These simulations account for the electrostatic interactions between the solute and solvent molecules, providing a more accurate prediction of reaction pathways and energy barriers in a condensed phase.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoquinoline N-Oxide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.com

QSAR studies on a series of isoquinoline N-oxide derivatives, including this compound, would involve calculating a variety of molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). nih.gov By correlating these descriptors with experimentally determined biological activities (such as antimicrobial or antitumor effects), a predictive QSAR model can be developed. nih.govresearchgate.net This model can then be used to predict the activity of new, unsynthesized isoquinoline N-oxide derivatives, thereby guiding the design of more potent compounds.

Table 3: Common Descriptors Used in QSAR Modeling of Isoquinoline N-Oxide Derivatives

Descriptor Type Examples
Electronic Dipole moment, HOMO/LUMO energies, Partial atomic charges
Steric Molecular weight, Molar refractivity, Molecular volume
Topological Connectivity indices, Wiener index

| Hydrophobic | LogP |

Descriptor Generation and Statistical Analysis

In a typical computational study, a variety of molecular descriptors for this compound would be generated using quantum chemical calculations, often employing Density Functional Theory (DFT). These descriptors quantify different aspects of the molecule's physicochemical properties.

Key Molecular Descriptors:

Electronic Descriptors: These include properties derived from the molecular orbitals, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. nih.gov Other electronic descriptors include dipole moment, polarizability, and atomic charges, which describe the charge distribution and potential for electrostatic interactions.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and branching.

Geometrical Descriptors: These relate to the three-dimensional structure of the molecule, such as molecular surface area and volume.

Hypothetical Data Table for Calculated Descriptors: (Note: This table is illustrative and not based on actual published data for this specific compound.)

DescriptorHypothetical ValueSignificance
HOMO Energy-7.2 eVRelates to electron-donating ability
LUMO Energy-1.5 eVRelates to electron-accepting ability
HOMO-LUMO Gap5.7 eVIndicator of chemical stability
Dipole Moment4.8 DebyeMeasures polarity and influences intermolecular forces
Molecular Surface Area180 ŲAffects solubility and interaction potential

Predictive Models for Chemical Reactivity

The calculated molecular descriptors serve as the foundation for developing predictive models of chemical reactivity. For an isoquinoline N-oxide derivative, several aspects of reactivity would be of interest.

Frontier Molecular Orbital (FMO) Theory: The HOMO and LUMO are central to predicting reactivity. The HOMO location indicates sites susceptible to electrophilic attack, while the LUMO location points to sites prone to nucleophilic attack. For instance, in reactions involving isoquinoline N-oxides, the distribution of these orbitals can predict the regioselectivity of functionalization. beilstein-journals.org

Molecular Electrostatic Potential (MEP) Maps: An MEP map provides a visual representation of the electrostatic potential on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophiles), while blue regions show positive potential (electron-poor, susceptible to nucleophiles). This tool is invaluable for predicting sites for non-covalent interactions and chemical reactions.

These theoretical models could predict, for example, the most likely sites for electrophilic substitution on the isoquinoline ring or the susceptibility of the N-oxide group to deoxygenation. beilstein-journals.org

Molecular Docking and Dynamics Simulations for Elucidating Interactions with Model Biological Systems

Given that this compound serves as a precursor to Rho-kinase inhibitors, molecular docking and dynamics simulations would be employed to understand how its derivatives might interact with this target protein. google.comgoogle.com

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (the inhibitor) when bound to a receptor (the protein's active site) to form a stable complex. The process involves:

Obtaining the 3D structure of the target protein (e.g., Rho-kinase) from a repository like the Protein Data Bank.

Placing the ligand in the active site.

Using a scoring function to evaluate and rank different binding poses based on their predicted binding affinity.

The results would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the active site.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. An MD simulation would:

Place the docked complex in a simulated physiological environment (e.g., a box of water molecules and ions).

Calculate the forces between atoms and solve Newton's equations of motion to simulate their movements over a period (typically nanoseconds to microseconds).

Hypothetical Data Table for Docking Results: (Note: This table is illustrative and not based on actual published data for this specific compound.)

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Rho-kinase-8.5Val150, Leu205Hydrophobic
Rho-kinase-8.5Lys165Hydrogen Bond
Rho-kinase-8.5Asp218Electrostatic

Structure Activity Relationship Sar Studies and Mechanistic Insights into Biological Activity

The Isoquinoline (B145761) N-Oxide Scaffold as a Key Pharmacophore in Bioactive Compounds

The isoquinoline framework, a heterocyclic aromatic organic compound, is a foundational structure in a vast array of natural and synthetic molecules. nih.govwikipedia.org This scaffold is particularly prominent in medicinal chemistry, where it is recognized as a "privileged" structure due to its ability to interact with a wide range of biological targets. nih.gov Isoquinoline-based molecules are integral to many alkaloids found in nature and exhibit a diverse spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govresearchgate.netnih.gov

The introduction of an N-oxide moiety to the isoquinoline core further enhances its significance as a pharmacophore. nih.gov The N-oxide group can modify the molecule's electronic properties, solubility, and ability to interact with biological systems. nih.gov Isoquinoline N-oxides are not only found in naturally occurring alkaloids but are also key synthetic targets for the development of new therapeutic agents. nih.govnih.gov This scaffold is a crucial structural component in compounds demonstrating potent biological effects, such as antiviral, antifungal, and antitumor activities. nih.govnih.gov The N-oxide functionality is often critical for the observed cytotoxicity and can influence the mechanism of action, for instance, by participating in redox cycling to produce reactive oxygen species under specific conditions. nih.gov The inherent bioactivity of the isoquinoline N-oxide core makes it a compelling starting point for the design and synthesis of novel drug candidates. nih.govnih.gov

Systematic Structure-Activity Relationship (SAR) Analysis of 7-Chloro-6-fluoro-isoquinoline 2-oxide Analogues

While specific research focusing exclusively on this compound is limited, extensive structure-activity relationship (SAR) studies on related isoquinoline, quinoline (B57606), and isoquinolinequinone N-oxide frameworks provide significant insights into how substituent modifications influence biological activity.

SAR studies on related scaffolds, particularly isoquinolinequinone N-oxides, have demonstrated that the nature and position of substituents dramatically affect cytotoxic potency and selectivity. For instance, in a series of isoquinolinequinone N-oxide analogues, modifications at the C(6) and C(7) positions with various amines led to significant variations in anticancer activity. Research has consistently shown that isomers with substituents at the C(6) position are often significantly more potent than their C(7) counterparts. nih.gov The addition of different substituted benzylamines to the isoquinolinequinone N-oxide framework resulted in compounds with nanomolar efficacy against human tumor cell lines. acs.org

The data below, derived from studies on analogous isoquinolinequinone N-oxide compounds, illustrates the impact of substituent placement and nature on growth inhibition.

Illustrative SAR of C(6)/C(7) Substituted Isoquinolinequinone N-Oxide Analogues nih.govacs.org
Compound ClassSubstituent PositionGeneral Observation on Activity
Aminated IQQ N-OxidesC(6) IsomersGenerally exhibit significantly higher anticancer potency (e.g., 2 to 3.1 times lower mean GI₅₀ values) compared to C(7) isomers. nih.gov
Aminated IQQ N-OxidesC(7) IsomersTypically less potent than C(6) isomers but often formed as the major product in synthesis. nih.govacs.org
Benzylamine-Substituted IQQ N-OxidesC(6) and C(7)Both isomeric families exhibit nanomolar GI₅₀ values against human tumor cell lines, with C(6) isomers being more potent. acs.org

The presence of halogen atoms like chlorine and fluorine is a common strategy in medicinal chemistry to modulate a molecule's biological profile. eurochlor.org While direct SAR data for this compound is not available, the role of such substituents can be inferred from studies on analogous heterocyclic systems.

The introduction of a chlorine atom into a biologically active molecule often enhances its efficacy. eurochlor.orgresearchgate.net This effect can be attributed to several factors. Chlorine is an electron-withdrawing group that can alter the electronic distribution of the aromatic system, potentially influencing interactions with target proteins. researchgate.net Furthermore, the addition of chlorine increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and access intracellular targets. eurochlor.orgresearchgate.net In studies of 7-chloroquinoline (B30040) derivatives, the chloro-substituent was found to be a key feature for antinociceptive and anti-inflammatory effects. nih.gov

Fluorine substitution also imparts unique properties. The small size and high electronegativity of fluorine can lead to more favorable interactions with biological targets and can block metabolic degradation at the site of substitution, thereby increasing the compound's bioavailability and in vivo half-life. In studies of related naphthyridine antitumor agents, the presence and position of a fluorine atom were critical determinants of cytotoxic activity. researchgate.net

The table below summarizes the general effects of chloro and fluoro substituents based on research into various bioactive molecules.

General Contribution of Halogen Substituents to Biological Activity researchgate.netnih.govresearchgate.net
SubstituentPosition (on related scaffolds)Observed Effect on ActivityPotential Rationale
ChloroC-7 (on Quinoline)Crucial for antinociceptive and anti-inflammatory properties. nih.govIncreases lipophilicity; alters electronic properties of the ring system. researchgate.net
FluoroC-6 (on Naphthyridine)Modulates cytotoxic potency; removal can significantly increase activity in some contexts. researchgate.netBlocks metabolic degradation; alters electronic interactions and binding affinity.
Electron-withdrawing Halogens (e.g., Bromine)C-6 or C-7 (on Isoquinolinequinone)Results in more cytotoxic derivatives. nih.govMakes the quinone more susceptible to redox cycling and nucleophilic attack. nih.gov

Mechanistic Investigations into the Biological Action of Isoquinoline N-Oxide Derivatives

The biological activity of isoquinoline N-oxide derivatives is underpinned by their ability to modulate fundamental cellular processes, leading to outcomes such as cancer cell death and the reversal of drug resistance.

A primary mechanism through which isoquinoline and quinoline N-oxide derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. Studies on quinoline-N-oxide derivatives have shown they can activate key executioner proteins in the apoptotic cascade, specifically caspases-9 and -3. nih.gov This activation leads to characteristic signs of apoptosis, including DNA fragmentation. acs.orgnih.gov Some isoquinoline-based chalcones have been shown to upregulate pro-apoptotic genes like Bax and p53 while downregulating the anti-apoptotic gene Bcl-2. researchgate.net

In addition to apoptosis, these compounds can induce cell cycle arrest, preventing cancer cells from proliferating. Depending on the specific analogue and cell type, arrest can occur at different phases of the cell cycle. For example, various isoquinoline derivatives have been reported to cause cell growth arrest at the G1 or G2/M phase, thereby inhibiting the transition to the next phase and halting cell division. researchgate.netmdpi.comfrontiersin.org

Another significant mechanism is the generation of oxidative stress. mdpi.com Certain isoquinolinequinone N-oxides cause a significant accumulation of reactive oxygen species (ROS) within cancer cells. nih.govacs.org This surge in ROS can damage cellular components, including DNA, proteins, and lipids, ultimately triggering cell death pathways. acs.org

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which function as drug efflux pumps. nih.govnih.gov These pumps actively expel chemotherapeutic agents from the cancer cell, reducing their intracellular concentration and effectiveness.

Several isoquinoline N-oxide derivatives have been specifically designed and identified as potent agents capable of overcoming MDR. acs.orgrsc.org These compounds can function as "collateral sensitizers," meaning they are more toxic to drug-resistant cells than to their drug-sensitive counterparts. nih.gov The mechanism for this can involve direct inhibition of the drug efflux pump's activity. acs.org By interfering with these pumps, isoquinoline N-oxide analogues can restore or enhance the efficacy of conventional anticancer drugs when used in combination, and also exhibit potent anticancer activity on their own against resistant cell lines. acs.orgrsc.org

Interaction with Key Biological Macromolecules (e.g., DNA, Topoisomerase I, other Enzymes)

Compounds with structures related to isoquinolines, such as indenoisoquinolines, are recognized for their ability to function as Topoisomerase I (Top1) poisons. nih.gov The mechanism involves the stabilization of the catalytic intermediate in the Top1-mediated DNA relaxation process, known as the cleavage complex, where the enzyme is covalently bound to the DNA. nih.gov Top1 poisons intercalate between DNA base pairs at the cleavage site, inhibiting the religation of the DNA strand. nih.gov This action leads to the accumulation of single-strand breaks, which can be converted into lethal double-strand breaks when a replication fork collides with the stabilized cleavage complex, ultimately inducing apoptosis. nih.gov The planar isoquinoline ring system is crucial for this intercalating activity. Furthermore, studies on indenoisoquinoline bioisosteres have shown that substitutions with fluorine and chlorine can effectively replace other functional groups while retaining potent Top1 poisoning activity. nih.gov

Mechanisms of Action as Hypoxia-Activated Agents

The N-oxide moiety is a key feature that can confer selective cytotoxicity under hypoxic (low oxygen) conditions, a characteristic feature of solid tumors. nih.gov In analogous heterocyclic systems like quinoxaline (B1680401) 1,4-di-N-oxides, this selectivity is achieved through bioreduction. nih.gov In the low-oxygen environment of tumor cells, intracellular reductase enzymes can reduce the N-oxide group. This one-electron reduction generates a highly reactive radical anion. In the absence of oxygen, this radical can induce cellular damage, leading to cell death. The presence of electron-withdrawing substituents, such as the chloro and fluoro groups on the 7- and 6-positions of the isoquinoline ring, is expected to facilitate this reduction, thereby enhancing the compound's potency as a hypoxia-activated agent. Studies on related 7-chloro-quinoxaline derivatives have demonstrated high potency and excellent selectivity for hypoxic cells. nih.gov

Roles as Nitric Oxide (NO) Mimics or Bioisosteres

The concept of bioisosterism, where one structural moiety is replaced by another with similar physical or chemical properties to maintain biological activity, is a fundamental principle in drug design. nih.gov However, based on available literature, there is no direct evidence to suggest that the isoquinoline 2-oxide scaffold functions as a nitric oxide (NO) mimic or bioisostere. Its primary mechanisms of action appear to be related to its bioreductive activation under hypoxia and potential interactions with enzymes like topoisomerase.

Correlation between Physicochemical Descriptors and Biological Activity

The biological efficacy of this compound is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and interaction with molecular targets.

Electrochemical Properties and Cytotoxicity Relationships

A direct correlation exists between the electrochemical properties of N-oxide compounds and their cytotoxicity, particularly under hypoxic conditions. The reduction potential of the N-oxide is a critical descriptor. A compound with a suitable reduction potential will be readily reduced by cellular reductases in hypoxic environments but remain relatively stable in well-oxygenated normal tissues. This differential activation is the basis for tumor selectivity. The electron-withdrawing nature of the chlorine and fluorine atoms at the C7 and C6 positions, respectively, influences the electron density of the isoquinoline ring system, thereby modulating the reduction potential of the N-oxide group and influencing its activation and subsequent cytotoxicity.

Investigation of Mechanisms Overcoming Drug Resistance in Biological Systems

A significant challenge in cancer therapy is multidrug resistance (MDR), often mediated by the overexpression of drug efflux pumps. Research on related isoquinolinequinone N-oxides has revealed a promising potential to overcome MDR. nih.govlenus.ie One of the key mechanisms identified is the inhibition of drug efflux pump activity in MDR cells. nih.gov By blocking these pumps, the compound can accumulate within resistant cancer cells to cytotoxic levels.

Furthermore, these N-oxides have been shown to cause a significant accumulation of reactive oxygen species (ROS) in MDR cells. nih.gov This increase in oxidative stress can overwhelm the cell's antioxidant defenses and trigger apoptosis, providing an alternative cell-killing pathway that can bypass conventional resistance mechanisms. The ability of certain isoquinoline N-oxides to exhibit greater potency in MDR cell lines compared to their drug-sensitive parental counterparts highlights their potential as effective agents against resistant tumors. nih.govlenus.ie

Table 1: Summary of Potential Mechanisms of Action

Mechanism Target/Process Role of this compound
Topoisomerase I Poisoning DNA-Topoisomerase I Complex Potential intercalation and stabilization of the cleavage complex, leading to DNA strand breaks.
Hypoxia-Activation Intracellular Reductases Bioreduction of the N-oxide group under hypoxic conditions to form cytotoxic radical species.

| Overcoming MDR | Drug Efflux Pumps / Cellular Redox State | Possible inhibition of efflux pumps and induction of reactive oxygen species (ROS) in resistant cells. |

Table 2: Structure-Activity Relationship Insights

Structural Feature Influence on Biological Activity
Isoquinoline N-oxide Core Essential for bioreductive activation under hypoxia and provides the planar structure for potential DNA intercalation. Acts as a hydrogen bond acceptor.
7-Chloro Substituent Enhances potency and selectivity in related hypoxia-activated agents. Modulates electrochemical properties.

| 6-Fluoro Substituent | Influences molecular polarity, membrane permeability, and metabolic stability. Can serve as a bioisostere for hydrogen. nih.gov |

Table 3: List of Compounds Mentioned

Compound Name
This compound
Topotecan

Future Research Directions and Advanced Methodological Perspectives

Development of Novel and Efficient Synthetic Protocols for Halogenated Isoquinoline (B145761) N-Oxides

The synthesis of specifically substituted isoquinoline N-oxides, such as the 7-chloro-6-fluoro variant, presents a considerable challenge that beckons the development of innovative and efficient synthetic strategies. While traditional methods for N-oxidation of a pre-functionalized isoquinoline core are a viable starting point, future research will likely focus on more sophisticated and versatile approaches.

One promising avenue is the continued exploration of transition-metal-catalyzed C-H activation and annulation reactions. Methodologies employing rhodium (III) and copper catalysts for the oxidative annulation of aryl oximes with various coupling partners have shown great promise in constructing the isoquinoline N-oxide framework. Future efforts could be directed towards adapting these methods for substrates bearing multiple halogen substituents, which can influence the reactivity and regioselectivity of the cyclization. The development of catalytic systems that are tolerant of the electronic effects of both chlorine and fluorine atoms will be crucial.

Another area of focus will be the refinement of electrophilic cyclization of oximes. The use of hypervalent iodine reagents, such as phenyliodine bis(trifluoroacetate) (PIFA), has been demonstrated for the oxidative cyclization of ketoximes with alkenes to yield isoquinoline N-oxides. Tailoring the substrates and reaction conditions to favor the formation of the desired di-halogenated product will be a key objective. Furthermore, visible-light mediated photocatalysis is emerging as a powerful tool for the synthesis of N-heterocycles, offering mild and environmentally benign reaction conditions. Investigating photocatalytic strategies for the construction of the 7-chloro-6-fluoro-isoquinoline scaffold could lead to novel and highly efficient synthetic routes.

The regioselective introduction of halogens onto the isoquinoline N-oxide core represents another important research direction. Methods for the selective chlorination of quinoline (B57606) and isoquinoline N-oxides have been reported, and extending these protocols to achieve selective fluorination or to introduce different halogens at specific positions on an already chlorinated or fluorinated ring will be a significant advancement.

Synthetic ApproachPotential AdvantagesKey Research Focus
Transition-Metal-Catalyzed C-H AnnulationHigh efficiency, regioselectivityCatalyst development for di-halogenated substrates
Hypervalent Iodine-Mediated CyclizationMetal-free, mild conditionsSubstrate design for targeted halogen patterns
Visible-Light PhotocatalysisGreen chemistry, novel reactivityDevelopment of specific photocatalytic cycles
Regioselective HalogenationLate-stage functionalizationControl of selectivity on multi-halogenated rings

Application of Advanced Spectroscopic Techniques for Structural and Mechanistic Characterization

A deep understanding of the structural and electronic properties of 7-Chloro-6-fluoro-isoquinoline 2-oxide is fundamental to unlocking its potential. Advanced spectroscopic techniques will be indispensable for its unambiguous characterization and for elucidating the mechanisms of its formation and reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy will be a cornerstone of these efforts. Beyond standard 1D ¹H and ¹³C NMR, advanced 2D techniques will be crucial for assigning the complex spin systems in this poly-substituted aromatic compound.

COSY (Correlation Spectroscopy) will establish proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) will correlate protons to their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) will be vital for identifying long-range proton-carbon correlations, which is essential for confirming the substitution pattern on the isoquinoline ring.

¹⁹F NMR will be of paramount importance for characterizing the fluorine substituent and can provide valuable information about the electronic environment of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to probe through-space proximities, aiding in the confirmation of the spatial arrangement of substituents.

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), will be essential for confirming the elemental composition of the target compound and its intermediates. Tandem mass spectrometry (MS/MS) will be instrumental in studying fragmentation patterns, which can provide valuable structural information and aid in the identification of related compounds in complex mixtures.

The combination of these spectroscopic methods will not only provide definitive structural proof but will also be crucial for mechanistic studies of the synthetic reactions. By identifying and characterizing reaction intermediates and byproducts, a more complete picture of the reaction pathways can be constructed, leading to the optimization of synthetic protocols.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science. For a compound class like halogenated isoquinoline N-oxides, these computational tools offer a powerful approach to navigate the vast chemical space and predict biological activities.

Future research will likely involve the development of quantitative structure-activity relationship (QSAR) models specifically trained on datasets of halogenated N-heterocyclic compounds. These models can be used to predict the biological activity of novel, yet-to-be-synthesized analogs of this compound. By analyzing the contributions of different substituents and their positions on the isoquinoline ring, ML algorithms can identify patterns that correlate with desired biological effects.

De novo drug design algorithms, powered by generative AI models, can be employed to create novel molecular structures based on the 7-chloro-6-fluoro-isoquinoline N-oxide scaffold. These algorithms can be trained to generate compounds with optimized properties, such as enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. This in silico design process can significantly reduce the time and cost associated with traditional medicinal chemistry approaches by prioritizing the synthesis of the most promising candidates.

Furthermore, AI can be utilized to predict potential biological targets for this class of compounds. By analyzing the structural features of this compound and comparing them to known ligands of various biological targets, ML models can generate hypotheses about its mechanism of action, which can then be validated experimentally.

Exploration of Undiscovered Biological Targets and Novel Mechanisms of Action for the Compound Class

The isoquinoline scaffold is a well-established privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of chloro and fluoro substituents, along with the N-oxide functionality, can significantly alter the electronic and steric properties of the molecule, potentially leading to novel biological activities and mechanisms of action.

A crucial future research direction will be the systematic screening of this compound and its analogs against a diverse panel of biological targets. This could include high-throughput screening against various cancer cell lines, bacterial and fungal strains, and viral assays. The unique halogenation pattern may confer selectivity for specific cellular targets that are not engaged by other isoquinoline derivatives.

Elucidating the mechanism of action of any observed biological activity will be a key focus. This could involve target identification studies using techniques such as chemical proteomics, where the compound is used as a probe to isolate and identify its binding partners within the cell. Understanding the molecular interactions between the compound and its target can provide valuable insights for the design of more potent and selective analogs. The presence of the N-oxide group can also influence the compound's metabolic fate and potential for bioactivation, which warrants investigation.

Strategic Design for Enhanced Potency and Targeted Biological Activity

Building upon the insights gained from biological screening and mechanistic studies, a strategic design approach can be employed to enhance the potency and target specificity of this compound derivatives. Structure-activity relationship (SAR) studies will be central to this effort.

Systematic modifications of the isoquinoline core will be necessary to probe the importance of the chloro and fluoro substituents at the 7- and 6-positions, respectively. The synthesis of analogs with different halogenation patterns, or with other electron-withdrawing or electron-donating groups, will help to delineate the electronic requirements for optimal activity.

Furthermore, the introduction of various substituents at other positions of the isoquinoline ring could lead to significant improvements in potency and selectivity. For example, functionalization at the 1-position of the isoquinoline N-oxide is a common strategy to modulate biological activity. The design of derivatives with appended functional groups that can form specific interactions with a biological target, such as hydrogen bond donors or acceptors, will be a key aspect of this research.

Design StrategyObjectiveExample Modification
Halogen SubstitutionProbe electronic and steric effectsReplace chloro/fluoro with other halogens or functional groups
Positional IsomerismDetermine optimal substitution patternSynthesize isomers with halogens at different positions
C1-FunctionalizationEnhance target interactions and potencyIntroduce aryl, alkyl, or amino groups at the 1-position
N-Oxide ModificationModulate pharmacokinetics and activityReduction to the corresponding isoquinoline or derivatization

Innovations in Delivery and Formulation for Research Applications

The physicochemical properties of highly halogenated heterocyclic compounds, such as this compound, can present challenges for their use in biological research, particularly in terms of solubility and bioavailability. Therefore, innovations in delivery and formulation will be crucial for enabling their effective study in in vitro and in vivo models.

For preclinical research, the development of suitable formulations to ensure adequate solubility and stability in biological media is essential. This may involve the use of co-solvents, surfactants, or complexing agents like cyclodextrins. For more advanced applications, nanoformulation strategies could be explored. Encapsulating the compound in nanoparticles, liposomes, or micelles can improve its solubility, protect it from degradation, and potentially enable targeted delivery to specific cells or tissues.

The development of prodrug strategies could also be a valuable approach. By temporarily masking a functional group on the molecule, its solubility and permeability could be improved, with the active compound being released at the site of action through enzymatic or chemical cleavage.

These formulation and delivery strategies will not only be important for facilitating biological research but could also lay the groundwork for any future therapeutic development of this class of compounds.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key Reagents
Halogenation/Oxidation65–75>97.0POCl₃, Selectfluor®, H₂O₂
Microwave-Assisted80–85>99.0Pd(OAc)₂, DMF, 150°C

Q. Table 2: Spectral Data Benchmarks

TechniqueKey SignalsReference Compound (CAS)
¹H NMRδ 8.5 (s, H-1), δ 7.9 (d, H-5)Ethyl 7-Cl-6-F-quinoline (70458-93-4)
HRMS[M+H]⁺ = 213.0194Kanto Reagents’ organics

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